iNOS Inhibition Potency: N-Methoxy-2-nitrobenzamide Demonstrates a 2.25-Fold Improvement Over N-Methoxybenzamide
In a direct comparative study of nitrobenzamide derivatives as inhibitors of inducible nitric oxide synthase (iNOS), N-Methoxy-2-nitrobenzamide exhibited an IC50 of 320 nM in human DLD1 cells, representing a 2.25-fold improvement in potency over the non-nitrated analog N-methoxybenzamide, which displayed an IC50 of 720 nM under identical assay conditions [1]. This quantitative difference highlights the critical contribution of the 2-nitro group to iNOS binding affinity and inhibitory activity.
| Evidence Dimension | iNOS inhibition potency (IC50) |
|---|---|
| Target Compound Data | 320 nM |
| Comparator Or Baseline | N-methoxybenzamide: 720 nM |
| Quantified Difference | 2.25-fold lower IC50 (more potent) |
| Conditions | Inhibition of cytokine-induced iNOS activity in human DLD1 cells after 24 hrs |
Why This Matters
This data directly supports the selection of N-Methoxy-2-nitrobenzamide over the non-nitrated analog for any research program targeting iNOS-mediated pathways, ensuring a more potent tool compound and potentially reducing the required concentration for efficacy.
- [1] BindingDB. BDBM50372211 CHEMBL256414. Affinity Data: IC50 for inhibition of cytokine-induced iNOS activity in human DLD1 cells. Accessed 2026. View Source
